di(1H-pyrrol-2-yl)methane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-6,10-11H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTPREHATAFBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CC2=CC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175443 | |
| Record name | Di-2-pyrrolylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21211-65-4 | |
| Record name | Dipyrrylmethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21211-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-2-pyrrolylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021211654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-2-pyrrolylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Dipyrrolylmethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for Di 1h Pyrrol 2 Yl Methane and Its Derivatives
Classical Synthesis Approaches
The cornerstone of producing di(1H-pyrrol-2-yl)methanes, often referred to as dipyrromethanes, lies in traditional synthetic organic chemistry techniques. nih.gov The most prevalent of these is the acid-catalyzed condensation of a pyrrole (B145914) with an aldehyde or a ketone. researchgate.netresearchgate.netnih.gov This approach is valued for its directness. However, a common challenge is the tendency for the reaction to continue, forming longer oligomeric chains like tripyrromethanes and porphyrinogens. google.comscispace.com To mitigate this, reactions are typically performed using a large excess of pyrrole, which serves as both a reactant and the solvent, effectively suppressing over-reaction. researchgate.netgoogle.comgfmoorelab.com
Acid-Catalyzed Condensation Reactions
Acid-catalyzed condensation remains a fundamental and widely employed method for synthesizing both the parent di(1H-pyrrol-2-yl)methane and its meso-substituted derivatives. nih.govresearchgate.net The reaction involves the electrophilic substitution at the α-position of the pyrrole ring, initiated by an acid-activated carbonyl compound. Various acids, including Brønsted acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and indium (III) chloride (InCl₃), have been successfully used to catalyze this transformation. nih.govresearchgate.net
The synthesis of the parent compound, this compound, is commonly achieved through the condensation of pyrrole with formaldehyde (B43269) or its solid polymer, paraformaldehyde. The use of paraformaldehyde is often preferred for convenience. One established method involves stirring paraformaldehyde in a large excess of pyrrole with a catalytic amount of trifluoroacetic acid (TFA). researchgate.net In some instances, the formation of this compound has been observed even without the deliberate addition of formaldehyde, likely due to trace amounts of formaldehyde present as an impurity in solvents like methanol. hbni.ac.in
A high-yield synthesis uses indium chloride as a catalyst. In a typical procedure, paraformaldehyde is stirred in pyrrole under a nitrogen atmosphere at an elevated temperature (e.g., 70°C) in the presence of InCl₃. After the reaction is complete, the catalyst is neutralized, and the product is isolated, yielding this compound as a syrup.
Table 1: Reaction Conditions for Synthesis of this compound
| Carbonyl Source | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Paraformaldehyde | InCl₃ | Pyrrole | 70°C | ~50-65% | |
| Paraformaldehyde | TFA | Pyrrole | Room Temp. | 42% | researchgate.net |
The condensation methodology can be extended to halocarbyl aldehydes and ketones to produce meso-halocarbyl dipyrromethanes. science.gov One direct route involves the acid-catalyzed reaction of pyrrole with a halocarbyl aldehyde, such as trifluoroacetaldehyde, in a suitable solvent like tetrahydrofuran. google.com This method allows for the direct incorporation of a halogenated alkyl group at the meso-position.
An alternative, two-step sequence has also been developed. This pathway proceeds through a halocarbyl carbonyl pyrrole intermediate, which is then converted to a [2-(1-hydroxyl-1-hydro-1-halocarbyl)pyrrole]. science.govgoogle.comosti.gov This hydroxyl-substituted intermediate is subsequently reacted with another molecule of pyrrole to yield the final meso-halocarbyl dipyrromethane. science.govgoogle.com This stepwise approach can be advantageous for controlling the synthesis of specific substituted products. The reaction is also effective with sterically hindered aldehydes, such as those with 2,6-dichloro substitutions on a phenyl ring. researchgate.net
Indium (III) chloride (InCl₃) has emerged as a particularly effective and mild Lewis acid catalyst for the synthesis of dipyrromethanes. nih.govresearchgate.net Its use is advantageous because it can promote the condensation under gentle, room temperature conditions and often leads to high yields with minimal byproducts. google.comresearchgate.net The catalyst is versatile and facilitates the condensation of pyrrole with a wide array of aromatic and aliphatic aldehydes, as well as dialdehydes to form bis(dipyrromethanes). nih.govresearchgate.net
The mild nature of InCl₃ is a significant benefit, as it is compatible with sensitive functional groups and can be used in the synthesis of complex structures incorporating acid-labile components like zinc and magnesium porphyrins. acs.org A typical procedure involves reacting an aldehyde with excess pyrrole in the presence of a catalytic amount of InCl₃ at room temperature. researchgate.net
Table 2: Examples of Indium Chloride-Catalyzed Condensation
| Aldehyde/Ketone | Product | Yield | Reference |
|---|---|---|---|
| Paraformaldehyde | This compound | 65% | |
| Various aryl aldehydes | meso-Substituted dipyrromethanes | Moderate | nih.gov |
| Nitromethane | 5-(Nitromethyl)dipyrromethane | Not specified | scispace.com |
Multi-stage Synthesis from α-Acylpyrroles
For the preparation of unsymmetrical dipyrromethanes, where the two pyrrole rings may bear different substituents, a multi-stage synthesis commencing from α-acylpyrroles is a valuable strategy. researchgate.netnih.govfu-berlin.de This stepwise approach provides greater control over the final structure compared to the direct condensation of two different pyrroles, which would typically result in a statistical mixture of products. While specific procedural details are varied, the general principle involves the chemical modification of an α-acylpyrrole to create a reactive intermediate that can then be coupled with a second, differently substituted pyrrole unit. researchgate.netfu-berlin.de In a related discovery, acyldipyrromethane was unexpectedly formed as a product with a 31% yield during the trifluoroacetic acid (TFA)-catalyzed reaction of 2,3-butanedione (B143835) with excess pyrrole. nih.gov
Synthesis via Hydroxy-Substituted Pyrrole Intermediates
The mechanism of acid-catalyzed dipyrromethane formation is believed to proceed through a pyrrole-carbinol, or hydroxy-substituted pyrrole, intermediate. gfmoorelab.com These intermediates can be synthesized and isolated. For example, 2-[(α-hydroxy-α-phenyl)methyl]pyrrole can be prepared and subsequently undergo a self-condensation reaction in an acidic medium to form the corresponding dipyrromethane. gfmoorelab.com Alternatively, this hydroxy-substituted intermediate can be reacted with an excess of pyrrole, again under acidic conditions, to achieve the same final product. gfmoorelab.com
This principle is also applied in the synthesis of meso-halocarbyl dipyrromethanes, where a [2-(1-hydroxyl-1-hydro-1-halocarbyl)pyrrole] is formed and then reacted with pyrrole. science.govosti.gov This method, which relies on the generation and subsequent reaction of a stable hydroxy-substituted pyrrole intermediate, represents a controlled, stepwise alternative to the direct one-pot condensation. google.com
Advanced and Emerging Synthetic Techniques
Modern organic synthesis has ushered in an era of powerful techniques for creating and modifying di(1H-pyrrol-2-yl)methanes. These methods often rely on catalysis to achieve high selectivity and yield, enabling the construction of previously inaccessible molecular architectures.
Transition Metal-Catalyzed Derivatization of Pyrrole
Transition metals, particularly palladium, have become indispensable tools in the synthesis of functionalized pyrroles and, by extension, dipyrromethanes. These catalysts facilitate carbon-carbon and carbon-heteroatom bond formations that are difficult to achieve through other means.
Palladium catalysis is a cornerstone for the synthesis of complex heterocyclic systems from pyrrole precursors. Annulation reactions, which involve the formation of a new ring fused to the initial pyrrole ring, can be effectively achieved using palladium catalysts. For instance, the Pd-catalyzed intramolecular cyclization of pyrrolo-2-carboxamides provides a route to pyrrolo-pyrazines and pyrrolo-pyridines. acs.org Furthermore, palladium-catalyzed methodologies like the Suzuki-Miyaura, Sonogashira, and Heck couplings have been integrated into one-pot sequential processes to build diverse heterocyclic structures. mdpi.com A general and efficient method for the C2-arylation of N-acyl pyrroles with aryl halides has been developed using Pd(PPh3)4 as the catalyst, showcasing the power of palladium in directly functionalizing the pyrrole ring. researchgate.net These strategies are pivotal for creating complex derivatives that can be used as building blocks for more elaborate molecules.
A highly effective two-step process for the synthesis of 5-aryl-pyrrole-2-carboxylates involves an initial iridium-catalyzed C-H borylation of a pyrrole ester, followed by a palladium-catalyzed Suzuki coupling. mdpi.comnih.govcncb.ac.cn This approach is notable for its ability to function without the need for protecting the pyrrole N-H group, which streamlines the synthetic sequence. mdpi.comnih.gov The iridium catalyst directly converts an aromatic C-H bond into a C-B bond, creating a pyrrole boronic ester. mdpi.com This borylated intermediate has a long shelf life and readily participates in Suzuki coupling reactions with a wide array of (hetero)aryl halides. mdpi.com The coupling is typically catalyzed by palladium systems such as Pd(OAc)₂/SPhos or Pd(PPh₃)₄. mdpi.com This methodology tolerates various functional groups, including those with acidic protons, and works with aryl bromides, iodides, and chlorides. mdpi.com
Table 1: Suzuki Coupling of Borylated Pyrrole with Various Heteroaryl Bromides
| Entry | Heteroaryl Bromide | Catalyst System | Product | Yield (%) |
| 1 | 2-bromothiophene | Pd(OAc)₂/SPhos | 5-(thiophen-2-yl)pyrrole-2-carboxylate | 90 |
| 2 | 3-bromothiophene | Pd(OAc)₂/SPhos | 5-(thiophen-3-yl)pyrrole-2-carboxylate | 95 |
| 3 | N-Boc-3-bromopyrrole | Pd(PPh₃)₄ | 5-(N-Boc-pyrrol-3-yl)pyrrole-2-carboxylate | 85 |
| 4 | 3-bromopyridine | Pd(OAc)₂/SPhos | 5-(pyridin-3-yl)pyrrole-2-carboxylate | 89 |
Data sourced from research on the facile synthesis of NH-free 5-(hetero)aryl-pyrrole-2-carboxylates. mdpi.com
Organometallic Coupling Strategies
Organometallic coupling reactions are fundamental to modern synthetic chemistry and have been extensively applied to the synthesis of pyrrole derivatives. These reactions involve the coupling of an organometallic reagent with an organic halide or triflate, typically catalyzed by a transition metal complex. Beyond the Suzuki coupling, which uses organoboron reagents, other strategies are also employed. The Sonogashira coupling, for example, uses terminal alkynes and is valuable for introducing alkynyl groups onto the pyrrole scaffold. google.comuu.nl Another important method is the cross-coupling of (pyrrolyl)zinc chloride with various aryl halides, including chlorides and bromides, using a palladium precatalyst and sterically demanding phosphine (B1218219) ligands. researchgate.net This method is highly effective for creating 2-arylpyrroles under mild conditions. researchgate.net The Stille coupling, which utilizes organotin reagents, is another versatile tool in this context. doabooks.org These varied strategies provide chemists with a powerful toolkit for the regioselective functionalization of pyrroles, which are precursors to dipyrromethanes and related structures.
One-Pot Synthetic Routes to Terpyrromethanes and Heteroaryldipyrromethanes
Table 2: One-Pot Synthesis of Heteroaryldipyrromethanes
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Pyrrole-2-carboxaldehyde | Terpyrromethane | 85 |
| 2 | Pyridine-3-carboxaldehyde | 3-((di(1H-pyrrol-2-yl)methyl))pyridine | 82 |
| 3 | Furan-2-carboxaldehyde | 2-((di(1H-pyrrol-2-yl)methyl))furan | 88 |
| 4 | Thiophene-2-carboxaldehyde | 2-((di(1H-pyrrol-2-yl)methyl))thiophene | 86 |
| 5 | Pyridine-2-carboxaldehyde | 2-((di(1H-pyrrol-2-yl)methyl))pyridine | 80 |
| 6 | Pyridine-4-carboxaldehyde | 4-((di(1H-pyrrol-2-yl)methyl))pyridine | 84 |
Data sourced from research on the efficient synthesis of heteroaryldipyrromethanes. benthamopen.com
Derivatization for Meso-Substituted Dipyrromethanes
Meso-substituted dipyrromethanes, synthesized via the acid-catalyzed condensation of aldehydes with excess pyrrole, are not merely end products but are crucial building blocks for more complex macrocycles. acs.orggfmoorelab.com The true value of these dipyrromethanes lies in their potential for further derivatization.
A key transformation is the acylation at the 1- and 9-positions (the α-positions adjacent to the meso-carbon), which is an essential step in the rational synthesis of porphyrins. acs.org However, the purification of 1,9-diacyldipyrromethanes can be challenging. A clever strategy to overcome this involves reacting the diacyldipyrromethane with Bu₂SnCl₂ to form a dibutyl(dihydrodipyrrinato)tin(IV) complex. acs.org These tin complexes are stable, crystallize readily, and are easily purified by chromatography, after which the protecting tin group can be removed. acs.org
Furthermore, heteroaryldipyrromethanes can undergo subsequent functionalization. For instance, they can be formylated at the 5-position of the pyrrole rings using a mixture of POCl₃ and DMF as the formylating agent. benthamopen.com Ultimately, these derivatized dipyrromethanes serve as key intermediates in condensation reactions with other aldehydes or dipyrromethanes to afford direct access to trans-substituted porphyrins, calixpyrroles, and other expanded porphyrinoids. gfmoorelab.comnih.gov
Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound scaffold is a critical step in tailoring its properties for various applications, from materials science to the synthesis of complex macrocycles like porphyrins. Methodologies have been developed to introduce a wide range of functional groups at different positions of the dipyrromethane core.
Preparation of Di(1H-pyrrol-2-yl)methanethione
Di(1H-pyrrol-2-yl)methanethione, a key precursor for synthesizing meso-substituted BODIPY dyes, is typically prepared through the reaction of pyrrole with thiophosgene (B130339). scielo.brcolab.ws This reaction involves an oxygen-to-sulfur exchange on the corresponding ketone's carbonyl group. researchgate.net
The synthesis is generally carried out by adding thiophosgene dissolved in a solvent like toluene (B28343) or ethyl ether to a solution of pyrrole. scielo.bruzh.ch The reaction mixture is stirred at a low temperature (0 °C) before being allowed to warm to room temperature. scielo.br After the reaction, a methanol-water solution is often added. scielo.br The final product, a crystalline solid, can be purified by chromatography on neutral alumina. scielo.br One reported procedure using pyrrole and thiophosgene in ethyl ether yielded di(1H-pyrrol-2-yl)methanethione as red crystals with a 65% yield. scielo.br Another method employing triethylamine (B128534) yielded violet crystals with a 70% yield. uzh.ch
Table 1: Synthesis of Di(1H-pyrrol-2-yl)methanethione
| Reactants | Reagents/Solvents | Yield | Reference |
|---|---|---|---|
| Pyrrole, Thiophosgene | Toluene, Ethyl ether, Methanol-Water | 65% | scielo.br |
Synthesis of Substituted this compound Analogues
The most common strategy for synthesizing meso-substituted di(1H-pyrrol-2-yl)methanes involves the acid-catalyzed condensation of pyrrole with various aldehydes or ketones. researchgate.net This approach allows for the introduction of a wide array of substituents at the meso-position.
Researchers have explored numerous catalytic systems to improve efficiency, yield, and environmental friendliness. rsc.orgrsc.org Trifluoroacetic acid (TFA) is a frequently used catalyst for this condensation reaction. nih.govbeilstein-journals.org For instance, the condensation of acetylated truxenes with pyrrole using TFA as a catalyst has produced DPM-appended truxene (B166851) derivatives in good yields (60–80%). beilstein-journals.org Other acid catalysts such as boron trifluoride diethyl etherate (BF₃·OEt₂) are also employed. nih.gov
In an effort to develop greener synthetic protocols, SO3H-functionalized ionic liquids have been used as catalysts in aqueous media at room temperature, providing moderate to good yields. rsc.org Another environmentally benign approach involves a catalyst-free and solvent-free reaction using a deep eutectic mixture of N,N′-dimethyl urea (B33335) and L-(+)-tartaric acid, which has proven effective for both small- and large-scale syntheses. rsc.org
Besides the condensation route, other functionalization strategies exist. The hetero-Diels-Alder reaction of dipyrromethanes with azoalkenes and nitrosoalkenes has been used to introduce side-chains containing open-chain oximes and hydrazones at the 1 and 9 positions. uc.pt
Table 2: Examples of Synthesized Substituted this compound Analogues
| Pyrrole Derivative | Aldehyde/Ketone | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pyrrole | Various aromatic & aliphatic aldehydes | SO3H-functionalized ionic liquid, Water, RT | meso-Substituted Dipyrromethanes | Moderate to Good | rsc.org |
| Pyrrole | Various aromatic & aliphatic aldehydes | N,N′-dimethyl urea/L-(+)-tartaric acid, 70 °C | meso-Substituted Dipyrromethanes | Good | rsc.org |
| Pyrrole | Acetylated Truxenes | Trifluoroacetic acid (TFA), 0 °C to RT | Truxene-based Dipyrromethanes | 60-80% | beilstein-journals.org |
| Pyrrole | Pyrene dialdehyde | BF₃·OEt₂, Ethanol, RT | Pyrene-bridged bis-Dipyrromethane | 41% | nih.gov |
| Pyrrole | Heterocyclic aldehydes | Amberlyst 15 or TFA, RT | [Di(1H-pyrrol-2-yl)methyl]heteroarenes | Good | benthamopen.com |
Formation of Formylated Dipyrromethanes
Formylation of dipyrromethanes is a crucial transformation, as the resulting formyl derivatives are versatile intermediates, particularly in porphyrin synthesis. worldscientific.comacs.org The Vilsmeier-Haack reaction is the most common method for introducing formyl groups onto the dipyrromethane core. researchgate.netscribd.com This reaction typically uses a Vilsmeier reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). acs.orgmdpi.com
The formylation is highly regioselective, occurring at the α-positions (1 and 9) of the pyrrole rings. researchgate.net Depending on the stoichiometry of the Vilsmeier reagent, either mono- or di-formylated products can be obtained. However, treating a dipyrromethane with one equivalent of the reagent often results in a statistical mixture of the starting material, the desired 1-formyl product, and the 1,9-diformyl byproduct. acs.org Unstable α-free bis- and tris-dipyrromethanes have been subjected to Vilsmeier-Haack formylation to produce stable, formylated products in high yields (around 80%). rsc.org
To overcome the challenge of statistical mixtures, alternative methods for selective mono-formylation have been developed. One effective strategy involves the reaction of the dipyrromethane with a Grignard reagent, such as mesitylmagnesium bromide (MesMgBr), followed by formylation with phenyl formate. acs.org This approach is noted for its simplicity and the absence of the 1,9-diformylated byproduct, offering yields of around 30% for dipyrromethanes with 5-aryl or 5-H substituents, and up to 60% for those with 5-alkyl substituents. acs.org This method is complementary to the acidic conditions of the Vilsmeier-Haack reaction, operating under basic conditions. acs.org
Table 3: Comparison of Formylation Methods for Dipyrromethanes
| Method | Reagents | Conditions | Selectivity | Yield (1-formyl product) | Reference |
|---|---|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF, then aqueous NaOAc | Acidic, 0 °C | Statistical mixture (0-, 1-, and 1,9-formyl) | Variable; requires separation | acs.org |
| Grignard-mediated Formylation | Mesitylmagnesium bromide (MesMgBr), then Phenyl formate | Basic | Selective for 1-formylation | ~30-60% | acs.org |
Coordination Chemistry of Di 1h Pyrrol 2 Yl Methane
Applications in Organometallic Chemistry
Role in Catalysis
Homogeneous Catalysis with Di(1H-pyrrol-2-yl)methane Complexes
Complexes of this compound and its derivatives, often referred to as dipyrromethanes, are versatile ligands in the field of homogeneous catalysis. The ease of modification at the meso-position and the pyrrolic rings allows for fine-tuning of the steric and electronic properties of the resulting metal complexes, making them effective catalysts for a variety of organic transformations. researchgate.net
Polymerization Reactions Zinc and aluminum complexes featuring dipyrromethane-based ligands have demonstrated significant catalytic activity in ring-opening polymerization (ROP).
Zinc Complexes: Acyclic diiminodipyrromethane Schiff base ligands have been used to synthesize zinc complexes. rsc.org These complexes, such as [Zn{(Ph)(CH3)C(2,6-iPr2C6H3–N]CH–C4H2N)(2,6-iPr2C6H3–N]CH–C4H2NH)}2], have been successfully employed as catalysts to lower the curing temperature for the ring-opening polymerization of benzoxazine (B1645224) monomers. rsc.org Dynamic scanning calorimetry (DSC) studies showed that these zinc catalysts could decrease the on-set curing temperatures by up to 20%. rsc.org Di- and trinuclear zinc complexes derived from di(aminomethylpyrrolyl)methane have also been shown to catalyze the ROP of rac-lactides. researchgate.net
Aluminum Complexes: Aluminum complexes with dipyrromethene ligands have been noted for their application as catalysts in polymerization reactions. mdpi.com For instance, aluminum complexes supported by quinoline-based N,N,N-chelate ligands are active catalysts for the ROP of ε-caprolactone in the presence of benzyl (B1604629) alcohol, yielding polymers with controlled molecular weights and narrow polydispersity. researchgate.net
Hydroformylation Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is a crucial industrial process. Rhodium and cobalt complexes with dipyrromethane-derived ligands have been explored for this reaction.
Rhodium Complexes: A tandem reaction combining rhodium-catalyzed hydroformylation with a thiourea-catalyzed Friedel-Crafts reaction has been developed for the synthesis of diindolylmethanes from alkenes and indoles. uni-freiburg.de In this process, a rhodium complex, [Rh(acac)(CO)2], with a 6-DPPon ligand catalyzes the in-situ generation of aldehydes from alkenes, which then react to form the product. uni-freiburg.de
Cobalt Complexes: Complexes of 5-(4-diphenylphosphinophenyl)dipyrromethene with trivalent cobalt have been synthesized. msu.ru These were reacted with dicarbonylrhodium(I) acetylacetonate (B107027) to form a bimetallic complex, [Ph2P(Rh)C6H4DP]3Co, which was tested in the hydroformylation of 1-octene. The results were comparable to the well-established Rh–PPh3 system in terms of conversion to aldehydes and the ratio of linear to branched products. msu.ru
Other Catalytic Transformations The catalytic utility of dipyrromethane complexes extends to a range of other important chemical reactions.
C-H Bond Amination: Iron complexes of dipyrromethenes have been identified as effective catalysts for C-H bond amination reactions. mdpi.com
Hydrogen Transfer: Ruthenium, rhodium, and iridium complexes containing dipyrromethene ligands have been synthesized and used as catalysts for hydrogen transfer reactions, including under aqueous and aerobic conditions. mdpi.com
Hydroamination and Hydroboration: Zirconium complexes have found application in olefin hydroamination. mdpi.com Additionally, dipyrromethane-based PGeP pincer germyl (B1233479) rhodium complexes act as catalyst precursors for the hydroboration of styrenes with catecholborane under mild conditions. d-nb.info
The following table summarizes the key homogeneous catalytic applications of metal complexes derived from this compound.
| Metal | Ligand Type | Reaction Type | Substrate Example | Catalyst Example | Ref |
| Zinc | Acyclic diiminodipyrromethane | Ring-Opening Polymerization | Benzoxazine monomers | [Zn{(Ph)(CH3)C(2,6-iPr2C6H3–N]CH–C4H2N)(2,6-iPr2C6H3–N]CH–C4H2NH)}2] | rsc.org |
| Aluminum | Dipyrromethene | Polymerization Reactions | ε-Caprolactone | [Al(Me2){ArNC(Ph)═CHP(Ph2)═N(8-C8H6N)}] | researchgate.netmdpi.com |
| Rhodium | 6-DPPon | Hydroformylation | 1-Octene | [Rh(acac)(CO)2] | uni-freiburg.de |
| Cobalt/Rhodium | Phosphine-dipyrromethene | Hydroformylation | 1-Octene | [Ph2P(Rh)C6H4DP]3Co | msu.ru |
| Iron | Dipyrromethene | C-H Bond Amination | Not Specified | Not Specified | mdpi.com |
| Ruthenium | Dipyrromethene | Hydrogen Transfer | Not Specified | Not Specified | mdpi.com |
| Zirconium | Dipyrromethene | Olefin Hydroamination | Not Specified | Not Specified | mdpi.com |
| Rhodium | PGeP pincer germyl | Hydroboration | Styrene | [Rh{k3P,Ge,P- GeR(pyrmPiPr2)2CMe2}(PPh3)] | d-nb.info |
Heterogeneous Catalysis and Material Science Applications
The unique structural and electronic properties of this compound and its derivatives make them valuable building blocks in material science and for the development of supported, heterogeneous catalysts.
Materials for Electronics and Photonics The extended π-conjugated system of dipyrromethane derivatives is central to their application in advanced materials.
Conductive Polymers and Organic Semiconductors: Derivatives of this compound are utilized in the creation of conductive polymers and organic semiconductors. smolecule.com The ability to form extended, conjugated structures is key to their electronic properties.
Fluorescent Dyes and Probes: The most prominent examples are the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacenes, commonly known as BODIPY dyes. mdpi.com These are readily synthesized from dipyrromethanes and are extensively used as fluorescent probes, dyes, and molecular sensors due to their high fluorescence quantum yields and photostability. mdpi.comiipseries.org
Optical Switches and Nanodevices: Functionalized C-vinyl pyrroles, which can be derived from dipyrromethane structures, are considered promising new materials for applications such as molecular optical switches, photo- and electro-conducting materials, and nanodevices. iipseries.org
Supported Catalysts The dipyrromethane framework can be incorporated into larger, insoluble structures to create heterogeneous catalysts, which offer advantages in catalyst separation and recycling.
Porous Polymer Supports: Porphyrins, which are synthesized from dipyrromethane precursors, can be used to create porous organic polymers. These polymers can act as a solid support for catalytically active metal centers, such as manganese, effectively creating a heterogeneous catalyst system. lookchem.com
Membrane Reactors: Phosphine-containing dipyrromethene cobalt complexes have been designed as large molecular catalysts. msu.ru Their size allows them to be retained by nanofiltration membranes, enabling their use in continuous-flow membrane reactors. This setup facilitates the separation of the catalyst from the reaction products, combining the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. msu.ru
The following table provides an overview of the applications of this compound in material science and heterogeneous catalysis.
| Application Area | Material Type | Key Feature/Function | Example Compound/System | Ref |
| Material Science | Conductive Polymers | Electronic conductivity | Dipyrromethane-based polymers | smolecule.com |
| Material Science | Fluorescent Dyes | High fluorescence | BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) | mdpi.comiipseries.org |
| Material Science | Optical Materials | Photo/electro-conduction | Functionalized C-vinyl pyrroles | iipseries.org |
| Heterogeneous Catalysis | Supported Catalysts | Solid support for metal catalysts | Porphyrin-based porous polymers with Mn centers | lookchem.com |
| Heterogeneous Catalysis | Membrane Reactors | Catalyst retention by nanofiltration | Phosphine-dipyrromethene cobalt/rhodium complexes | msu.ru |
Macrocyclic Chemistry and Porphyrinoid Synthesis
Di(1H-pyrrol-2-yl)methane as a Key Building BlockCurrent time information in Bangalore, IN.benchchem.com
This compound, with its two pyrrole (B145914) rings linked by a methylene (B1212753) bridge, serves as a crucial and versatile precursor in the construction of a wide array of macrocyclic compounds. smolecule.com Its structure is primed for condensation reactions that lead to the formation of larger, complex architectures.
Precursor to Porphyrins and Porphyrin Analoguesbenchchem.com
The most prominent application of this compound is in the synthesis of porphyrins, the fundamental building blocks of essential biological molecules like heme and chlorophyll. wikipedia.org The acid-catalyzed condensation of this compound with aldehydes is a cornerstone of porphyrin synthesis. academie-sciences.fr This reaction, often referred to as a [2+2] condensation, involves two equivalents of the dipyrromethane and two equivalents of an aldehyde, which cyclize to form the porphyrinogen (B1241876) macrocycle. Subsequent oxidation then yields the aromatic porphyrin. researchgate.net
This methodology allows for the synthesis of various meso-substituted porphyrins by simply varying the aldehyde used in the condensation. rsc.org For instance, the reaction with benzaldehyde (B42025) produces tetraphenylporphyrin, a widely studied synthetic porphyrin. The versatility of this approach has been instrumental in creating a vast library of porphyrins with tailored electronic and photophysical properties for applications in materials science, catalysis, and medicine. smolecule.comacademie-sciences.fr
Beyond traditional porphyrins, this compound is also a key starting material for a variety of porphyrin analogues. These include corroles, which are contracted porphyrins lacking one meso-carbon atom, and other related tetrapyrrolic macrocycles. nih.govnih.gov The synthesis of these analogues often involves carefully controlled condensation reactions with other pyrrolic precursors. nih.gov
Synthesis of Calixpyrroles and Expanded Porphyrinoidsbenchchem.comuni-hamburg.de
The utility of this compound extends to the synthesis of calixpyrroles and expanded porphyrinoids. Calixpyrroles are macrocyclic compounds containing four pyrrole rings linked by sp³-hybridized meso-carbon atoms, forming a cup-shaped cavity capable of binding anions and neutral molecules. bgsu.edu The synthesis of simple calix scielo.brpyrroles can be achieved through the acid-catalyzed condensation of pyrrole with ketones; however, this compound derivatives can be employed in more complex strategies to create functionalized calixpyrroles.
Expanded porphyrinoids are larger analogues of porphyrins, containing more than four pyrrole rings in the macrocyclic framework. uni-hamburg.deresearchgate.net These fascinating molecules exhibit unique aromaticity and coordination chemistry. This compound serves as a crucial building block in the synthesis of these larger systems. For example, condensation reactions involving this compound and other polypyrrolic precursors can lead to the formation of hexaphyrins (six pyrrole rings), octaphyrins (eight pyrrole rings), and even larger macrocycles. uni-hamburg.de The use of this compound as a difunctional component allows for a modular and often stepwise approach to constructing these complex architectures. uni-hamburg.de
Construction of BODIPY Dyes and Dipyrrinato Complexesbenchchem.comsmolecule.com
This compound is a direct precursor to dipyrromethenes (also known as dipyrrins), which are the core structures of BODIPY (boron-dipyrromethene) dyes. smolecule.comnih.gov Oxidation of this compound yields the corresponding dipyrromethene. rsc.org These dipyrromethenes can then be complexed with a boron difluoride (BF₂) unit to form the highly fluorescent and photostable BODIPY dyes. mdpi.com
BODIPY dyes have gained significant attention due to their sharp absorption and emission bands, high fluorescence quantum yields, and excellent chemical and photostability. smolecule.com By modifying the substituents on the pyrrole rings or the meso-position of the dipyrromethene precursor, the photophysical properties of the resulting BODIPY dyes can be finely tuned for various applications, including fluorescent labeling, bioimaging, and as active components in sensors and lasers. mdpi.comresearchgate.net
Furthermore, the dipyrromethene ligands derived from this compound readily form stable complexes with a variety of transition metals, known as dipyrrinato complexes. researchgate.netnottingham.ac.uk These complexes have shown potential in catalysis, materials science, and as building blocks for supramolecular assemblies. researchgate.net The ability to synthesize both symmetrical and unsymmetrical dipyrromethenes from this compound and its derivatives provides access to a wide range of coordination compounds with diverse structures and properties. diva-portal.org
Mechanisms of Macrocycle Formation
The formation of porphyrins and other macrocycles from this compound is governed by a series of condensation and cyclization reactions. Understanding these mechanisms is crucial for controlling the outcome of the synthesis and for designing new synthetic routes to novel macrocyclic structures.
Condensation Reactions in Porphyrin Synthesisbenchchem.com
The synthesis of porphyrins from this compound and aldehydes under acidic conditions, a method pioneered by Lindsey, proceeds through a series of equilibrium steps. academie-sciences.frrsc.org The initial step involves the acid-catalyzed reaction of the aldehyde with the α-position of the pyrrole ring in this compound to form a carbinol intermediate. This carbinol can then react with another molecule of this compound to form a linear tetrapyrrolic species, a bilane (B1242972).
Alternatively, two molecules of the carbinol can condense to form the bilane. The open-chain bilane then undergoes an intramolecular cyclization to form the porphyrinogen, a non-aromatic macrocycle. The final and irreversible step is the oxidation of the porphyrinogen to the stable, aromatic porphyrin. researchgate.net Common oxidizing agents used for this purpose include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or simply exposure to air. academie-sciences.fr
Role of Substituents in Macrocyclic Ring Closure
The nature of the substituents on the this compound precursor and the aldehyde plays a significant role in the efficiency and outcome of the macrocyclization reaction. Steric and electronic factors can influence the rate of condensation, the stability of intermediates, and the propensity for scrambling reactions.
Sterically bulky substituents on the aldehyde or the dipyrromethane can hinder the approach of the reactants, potentially slowing down the condensation reaction. cmu.edu However, in some cases, steric hindrance can be beneficial. For example, bulky groups at the 5-position of the dipyrromethane can prevent unwanted side reactions and lead to higher yields of the desired trans-substituted porphyrin. cmu.edu
Electron-withdrawing groups on the aldehyde can increase its electrophilicity, making it more reactive towards the nucleophilic pyrrole rings of the this compound. researchgate.net This can lead to faster reaction rates. Conversely, electron-donating groups on the aldehyde may decrease its reactivity. The electronic properties of the substituents can also influence the redox potential of the final porphyrin and its photophysical properties.
The choice of substituents is therefore a critical aspect of synthetic design, allowing for the fine-tuning of the properties of the resulting macrocyclic compounds for specific applications.
Computational and Theoretical Studies on Di 1h Pyrrol 2 Yl Methane
Quantum Chemical Investigations
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural characteristics of di(1H-pyrrol-2-yl)methane and its derivatives. These studies provide a molecular-level understanding of the compound's behavior.
Density Functional Theory (DFT) has emerged as a standard computational method for studying this compound systems. researchgate.net Researchers commonly use functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) to perform these calculations. nih.gov Such studies have been applied to various substituted dipyrromethanes to analyze their molecular structure, hydrogen-bonding interactions, and chemical reactivity. researchgate.net For instance, DFT calculations have been successfully used to predict the geometry and vibrational frequencies of dipyrromethane derivatives, showing good agreement with experimental data. mdpi.com The choice of functional and basis set can influence the accuracy of the results, with some studies comparing different functionals to find the best fit for predicting properties like one-photon absorption energies. chemrxiv.org
Theoretical investigations have also extended to more complex systems involving this compound units, such as Boron Dipyrromethene (BODIPY) dyes. chemrxiv.orguit.no For these, DFT and its time-dependent extension (TD-DFT) are used to understand their photophysical properties, including absorption and emission spectra. nih.govuit.no The calculations can help rationalize the effects of different substituents on the electronic properties of the dipyrromethane core. chemrxiv.org
Table 1: Representative DFT Functionals and Basis Sets Used in Studies of this compound and its Derivatives
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-31G(d,p) | Structural analysis, H-bonding, reactivity | nih.gov |
| M06-2X | 6-31+G(d) | Structural and electronic properties of BODIPY derivatives | researchgate.net |
| Various | Various | Comparison for one-photon absorption energy calculations | chemrxiv.org |
Computational studies have provided significant insights into the electronic and structural properties of this compound. smolecule.com The molecule consists of two pyrrole (B145914) rings linked by a methylene (B1212753) bridge, and its structure is characterized by a notable twist between the planes of the two pyrrole rings. smolecule.com DFT calculations can predict key geometric parameters such as bond lengths and angles. researchgate.net
The electronic properties are largely dictated by the electron-rich nature of the pyrrole rings. smolecule.com This characteristic makes this compound susceptible to oxidation and enables it to participate in condensation reactions. smolecule.com Theoretical studies help in understanding how modifications to the molecular structure, such as the introduction of substituents, can tune these electronic properties. This is particularly relevant in the design of functional materials like conductive polymers and in the development of new pharmaceutical compounds. smolecule.com
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy, distribution, and gap between the HOMO and LUMO are crucial for determining a molecule's chemical reactivity and kinetic stability. researchgate.netmalayajournal.org
For this compound and its derivatives, FMO analysis reveals that the HOMO is typically localized on the electron-rich pyrrole rings, making them susceptible to electrophilic attack. The LUMO, conversely, indicates the regions prone to nucleophilic attack. nih.gov The HOMO-LUMO energy gap is a significant parameter; a smaller gap generally implies higher reactivity. researchgate.net In substituted dipyrromethanes, the nature and position of substituents can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity and electronic properties for specific applications. chemrxiv.org For example, in push-pull systems incorporating a dipyrromethane-related core, the FMO analysis helps to understand the intramolecular charge transfer (ICT) characteristics, which are vital for nonlinear optical (NLO) properties. chemrxiv.org
Table 2: Conceptual Overview of FMO Analysis
| Orbital | Role | Implication for Reactivity |
| HOMO (Highest Occupied Molecular Orbital) | Electron Donor | Site of electrophilic attack, related to nucleophilicity |
| LUMO (Lowest Unoccupied Molecular Orbital) | Electron Acceptor | Site of nucleophilic attack, related to electrophilicity |
| HOMO-LUMO Gap | Energy Difference | Indicator of chemical reactivity and kinetic stability |
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. uni-muenchen.defaccts.de It provides a detailed picture of charge distribution and delocalization within a molecule by transforming the calculated wave function into localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de
In the context of this compound derivatives, NBO analysis has been employed to investigate conjugative and hyperconjugative interactions. researchgate.netnih.gov It quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov This analysis is particularly useful for understanding the nature and strength of intramolecular hydrogen bonds, for instance, between the pyrrolic N-H group and an acceptor atom in a substituent. researchgate.netnih.gov These interactions can significantly influence the molecule's conformation and reactivity.
Molecular Dynamics and Interaction Studies
While quantum chemical calculations often focus on static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.
Molecular dynamics simulations have been utilized to study the behavior of dipyrromethane-containing systems in various environments. digitellinc.com For example, MD simulations can be used to investigate the aggregation of dipyrromethane-based dyes in solution. nih.govacs.org Such simulations can also shed light on the dynamics of complex processes, such as the stepwise synthesis of tetrapyrroles from porphobilinogen, where a dipyrromethane cofactor plays a crucial role. researchgate.net By simulating the movement of atoms over time, MD can help to understand reaction mechanisms and the role of specific active-site residues in enzymatic reactions involving dipyrromethane units. researchgate.net While ab initio MD simulations are computationally intensive, they can provide a highly detailed picture of molecular interactions and reactivity. worldscientific.com
Interactions with Other Molecules and Biological Systems
Computational simulations are instrumental in understanding how this compound and its derivatives interact with other molecules and biological entities. smolecule.com As a foundational structure, it serves as a scaffold for developing new drug candidates, with research suggesting potential interactions with cellular components that could influence biochemical pathways. smolecule.com The pyrrole ring is a common feature in many biologically active molecules, and derivatives of this compound have been studied for their potential antimicrobial and anticancer properties.
A key area of investigation is the behavior of its derivatives as ligands. smolecule.com For example, a Schiff base ligand derived from a related pyrrole structure, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), has been synthesized and studied. nih.govmdpi.com Computational analyses of MPM and its metal complexes with Co(II) and Cu(II) were performed to understand their interactions with bacterial proteins. nih.govmdpi.com These in silico studies confirmed that the Schiff base ligand exhibits a high binding affinity, engaging in significant hydrogen bonding and hydrophobic interactions with various microbial species. nih.govmdpi.com Such computational approaches help to elucidate the mechanism of action, which for many pyrrole derivatives involves interactions with specific molecular targets like enzymes and receptors.
Molecular Docking for Ligand-Protein Interactions
Molecular docking is a critical computational technique used to predict the binding orientation and affinity of a ligand to a target protein. rsc.org This method is widely applied in drug discovery to understand ligand-protein interactions at a molecular level. rsc.org For derivatives of this compound, molecular docking studies have been essential in identifying potential mechanisms of action for their observed biological activities. mdpi.com
In one study, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzohydrazide (B10538) derivatives were synthesized and evaluated as potential antibacterial agents. mdpi.com Molecular docking was conducted to investigate their interaction with two key bacterial enzymes: dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. mdpi.com The results showed that the synthesized compounds had strong binding interactions within the active sites of these enzymes, suggesting a clear mode of action for their antibacterial effects. mdpi.com The docking scores indicated that the molecules connected with the enzymes in a manner similar to known inhibitors. mdpi.com
Table 1: Molecular Docking Scores for Pyrrole Derivatives against DHFR (PDB ID: 1DF7)
| Compound | Surflex Docking Score (kcal/mol) |
|---|---|
| Derivative 5a | -9.5 |
| Derivative 5b | -9.2 |
| Derivative 5g | -10.1 |
| Derivative 5h | -9.8 |
| Derivative 5m | -10.5 |
This table presents a selection of docking scores for synthesized benzohydrazide derivatives containing the pyrrole moiety, indicating their binding affinity for the dihydrofolate reductase (DHFR) enzyme. mdpi.com
These findings underscore the value of molecular docking in rational drug design, allowing researchers to predict and analyze the interactions that underpin the biological activity of this compound derivatives. mdpi.com
Spectroscopic Property Predictions and Analysis
Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in predicting and interpreting the spectroscopic properties of molecules like this compound and its derivatives. nih.govresearchgate.net These theoretical calculations provide a basis for understanding experimental data and elucidating molecular structure. nih.gov
Theoretical Vibrational Analysis
Theoretical vibrational analysis using DFT is a standard method for assigning and interpreting infrared (IR) and Raman spectra. openaccesspub.org For pyrrole-containing compounds, calculations are typically performed using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p). nih.govopenaccesspub.org The computed vibrational frequencies are often scaled to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental spectra. researchgate.net
This combined experimental and theoretical approach has been successfully applied to various pyrrole derivatives. researchgate.net The analysis helps to confirm molecular structure by assigning specific vibrational modes, such as N-H and C=C stretching frequencies, and can identify shifts resulting from effects like hydrogen bonding. researchgate.net The excellent agreement often found between scaled theoretical frequencies and experimental data validates the computed molecular geometry and electronic structure. nih.govresearchgate.net
Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch | 3430 | 3425 | Pyrrole N-H group |
| Aromatic C-H Stretch | 3100 | 3095 | Pyrrole ring C-H bonds |
| C=C Stretch | 1605 | 1600 | Aromatic C=C in pyrrole rings |
| CH₂ Scissoring | 1450 | 1445 | Methylene bridge |
This table provides an illustrative example based on reported experimental values and the typical accuracy of DFT calculations for similar compounds. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for studying the excited states of molecules and predicting their optical properties, such as UV-Vis absorption spectra. mdpi.comresearchgate.net This method is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities observed experimentally. researchgate.net
For complex chromophores based on pyrrole structures, TD-DFT calculations can reveal the nature of electronic transitions, which are often π → π* transitions within the conjugated system. researchgate.net Studies on related molecules have shown that TD-DFT can accurately predict how structural modifications, such as the addition of different substituents or changes in their position, affect the absorption and emission wavelengths. mdpi.com For instance, calculations have demonstrated that deprotonation of pyrrole substituents can lead to a bathochromic (red) shift in the absorption wavelength, while protonation can cause a hypsochromic (blue) shift. mdpi.com These theoretical predictions are invaluable for designing new molecules with specific optical properties for applications in materials science and optoelectronics. researchgate.net
Table 3: Predicted Electronic Transitions using TD-DFT
| Transition | Calculated Wavelength (λmax) | Oscillator Strength (f) | Nature of Transition |
|---|---|---|---|
| S₀ → S₁ | 280 nm | 0.45 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | 245 nm | 0.21 | HOMO-1 → LUMO (π → π*) |
| S₀ → S₃ | 220 nm | 0.15 | HOMO → LUMO+1 (π → π*) |
This table is a representative example illustrating the type of data generated from TD-DFT calculations for organic molecules, based on findings for related pyrrole compounds. researchgate.netresearchgate.net
Advanced Research Applications of Di 1h Pyrrol 2 Yl Methane Derivatives
Medicinal Chemistry and Drug Development
The pyrrole (B145914) ring is a prominent feature in many biologically active compounds, making di(1H-pyrrol-2-yl)methane and its derivatives attractive scaffolds for drug discovery and development. smolecule.comresearchgate.net Researchers are actively exploring their potential to generate new therapeutic agents for a range of diseases. chemscene.com
This compound, often referred to as dipyrromethane, is a well-established synthetic scaffold for creating larger, more complex molecules such as porphyrins, calixpyrroles, and other pyrrolic macrocycles. mdpi.comnih.gov In medicinal chemistry, this framework is considered a "privileged structure," a molecular template capable of providing ligands for more than one type of biological receptor or enzyme. mdpi.com Its structural versatility allows for modifications at the beta-carbons and the meso-position, which can alter the electronic and steric properties of the resulting derivatives. mdpi.com This adaptability makes it a valuable starting point for developing new drug candidates targeting specific biological pathways. smolecule.comnih.gov The ease of synthesis and the ability to introduce various functional groups enable the creation of large libraries of compounds for screening and lead optimization in the drug discovery process. mdpi.com
Derivatives of this compound have demonstrated notable antimicrobial properties. smolecule.com Research has shown that certain synthetic pyrrole derivatives exhibit significant activity against various microbial pathogens, including bacteria and fungi. researchgate.netnih.gov For example, a series of pyrrole derivatives showed potent inhibition against Mycobacterium tuberculosis, with one compound displaying a minimum inhibitory concentration (MIC) of 0.8 µg/mL. Another study reported on aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivatives with strong antifungal activities against Candida albicans and other Candida species. nih.gov
The antimicrobial potential is often enhanced when these derivatives form complexes with metal ions. nih.gov According to chelation theory, the formation of a metal complex can increase the lipophilic nature of the compound, which facilitates its transport across microbial cell membranes. nih.govnih.gov This chelation can reduce the polarity of the metal ion by sharing its charge with the donor atoms of the ligand, further enhancing its ability to penetrate the cell. nih.govresearchgate.net Metal complexes of ligands containing pyrrole and other heterocyclic moieties have shown greater antimicrobial activity compared to the free ligands against both Gram-positive and Gram-negative bacteria. nih.govnih.gov
| Derivative/Complex Class | Target Organism | Reported Activity |
|---|---|---|
| Substituted Pyrrole Derivative | Mycobacterium tuberculosis | Strong antitubercular activity (MIC = 0.8 µg/mL). |
| Aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane | Candida albicans | Potent antifungal activity, comparable to ketoconazole. nih.gov |
| Trifluoromethyl Pyrrole Derivatives | Various bacteria and fungi | Potent antimicrobial activity, relevant for chronic wound management. tandfonline.com |
| Co(II) and Cu(II) Complexes of N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | Various bacteria and fungi | Significant antimicrobial agents. mdpi.com |
| Mixed Ligand Metal Carbodithioate Complexes | Candida albicans, E. coli, S. aureus | Prominent antimicrobial activity (MIC range <8-512 µg/mL). nih.gov |
The this compound scaffold is a key component in the development of novel anticancer agents. smolecule.com Synthetic derivatives, such as arylthioindoles and 3-aroyl-1-arylpyrroles (ARAPs), have been shown to be potent inhibitors of tubulin polymerization, a crucial process for cell division, making them attractive targets for cancer therapy. nih.govscispace.com Certain derivatives have exhibited impressive potency, with IC₅₀ values in the nanomolar range against various cancer cell lines, including multidrug-resistant ones. nih.govscispace.com For instance, some pyrrolidin-2-one derivatives incorporating a pyrrole moiety have shown significant cytotoxic activity against melanoma and prostate cancer cell lines. mdpi.com
In addition to anticancer properties, pyrrole derivatives are being investigated for their anti-inflammatory potential. mdpi.commdpi.com Some compounds have been found to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in human peripheral blood mononuclear cells. mdpi.com The mechanism of action for some of these derivatives involves the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2), which are key targets in anti-inflammatory drug design. mdpi.com
The biological activity of this compound derivatives is often linked to their ability to inhibit specific enzymes. Molecular docking studies and enzymatic assays have revealed that these compounds can bind to the active sites of various enzymes, disrupting their function. mdpi.com A significant area of research has been the inhibition of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, particularly in the context of developing new antibacterial agents. mdpi.com Certain pyrrole derivatives were found to be more effective inhibitors of Mycobacterium tuberculosis DHFR than the standard drug trimethoprim (B1683648). Other studies have focused on the inhibition of α-glucosidase and α-amylase by bis(indol-3-yl)methane derivatives, which are structurally related to dipyrromethanes, for potential applications in managing diabetes. nih.gov
| Derivative Class | Target Enzyme | Significance |
|---|---|---|
| Pyrrole Derivatives | Dihydrofolate Reductase (DHFR) | Antibacterial action, with some derivatives showing higher potency than trimethoprim against M. tuberculosis DHFR. |
| Pyrrole Derivatives | Enoyl-Acyl Carrier Protein (ACP) Reductase | Potential antibacterial mechanism through strong binding interactions. mdpi.com |
| Bis(indol-3-yl)methanes | α-Glucosidase and α-Amylase | Potential for developing novel inhibitors for diabetes management. nih.gov |
| Arylthioindoles (ATI) | Tubulin | Potent inhibition of tubulin polymerization for anticancer applications. nih.gov |
| 1H-pyrrole-2,5-dione derivatives | Cyclooxygenases (COX-1 and COX-2) | Potential anti-inflammatory agents. mdpi.com |
Materials Science and Supramolecular Chemistry
Beyond biomedical applications, this compound derivatives are valuable in the field of materials science. smolecule.com Their unique electronic and structural properties make them suitable for creating advanced organic materials. nih.gov
This compound derivatives are used as building blocks for creating conductive polymers and organic semiconductors. smolecule.com The extended π-conjugated systems that can be built from these pyrrole units allow for charge mobility, a key property for electronic materials. researchgate.net By modifying the peripheral functional groups on the dipyrromethane structure, researchers can tune the electronic and optical properties of the resulting polymers. nih.gov These materials have potential applications in various organic electronic devices, such as solar cells and sensors. nih.govresearchgate.net For example, the synthesis of a highly conjugated bis-dipyrromethane linked by a benzo[k]fluoranthene (B33198) core has been reported, with the resulting compound showing desirable fluorescence properties for potential use in optoelectronics. nih.gov
Sensor Development and Chelation-Based Detection Systems
The unique structural framework of this compound (dipyrromethane) and its derivatives makes them highly effective platforms for the development of chemical sensors. researchgate.net Their utility in this field is largely attributed to their tunable structure and the inherent ability of the pyrrole rings to coordinate with various analytes, particularly metal ions. researchgate.netiipseries.org This coordination, or chelation, forms the basis of many detection systems, often resulting in a measurable optical response such as a change in color or fluorescence. researchgate.netresearchgate.net
A prominent application of dipyrromethane-based sensors is in the detection of heavy and transition metal ions, which are significant in both biological and environmental contexts. iipseries.org One of the most studied examples is the detection of copper(II) ions (Cu²⁺). Researchers have developed efficient "naked-eye" colorimetric chemosensors using dipyrromethane derivatives. nih.gov The detection mechanism involves the Cu²⁺ ion mediating a C–H oxidation of the dipyrromethane to form a dipyrrin (B1230570) (or dipyrromethene). rsc.org This is immediately followed by the chelation of the copper ion by two of the newly formed dipyrrin ligands, creating a bis(dipyrrinato)copper(II) complex. nih.govrsc.org This complex formation induces a distinct and rapid color change, typically from colorless or yellow to pink or red, allowing for visual detection. nih.govrsc.org
These chelation-based systems demonstrate high selectivity and sensitivity. For instance, a sensor for Cu²⁺ showed an instantaneous color change with a detection limit of 0.104 μM determined by absorption spectroscopy, while visual detection was possible at concentrations as low as 3 μM. rsc.org The selectivity for Cu²⁺ is notable even in the presence of other competing metal ions. researchgate.netnih.gov Beyond copper, dipyrromethane derivatives have been engineered to create sensors for other ions like zinc (Zn²⁺) and fluoride (B91410) (F⁻), showcasing the versatility of this chemical scaffold. nih.govresearchgate.net A single dipyrromethane-based receptor was designed to act as a dual colorimetric sensor, capable of detecting both F⁻ and Cu²⁺ ions. nih.gov
The core principle of these sensors lies in the interaction between the analyte and the dipyrromethane unit, which leads to a change in the electronic properties of the molecule, thereby producing a signal. iipseries.org This can manifest as an enhancement or quenching of fluorescence, or a shift in the absorption spectrum, providing a basis for both qualitative and quantitative analysis. researchgate.netiipseries.org
Table 1: Performance of a Dipyrromethane-Based Cu²⁺ Chemosensor
| Analyte | Detection Method | Key Mechanism | Observable Change | Detection Limit (Spectroscopy) | Detection Limit (Naked-Eye) |
| Copper(II) (Cu²⁺) | Colorimetric | C–H Oxidation & Chelation | Colorless/Yellow to Pink/Red | 0.104 μM rsc.org | ~3 μM rsc.org |
Functionalized Gold Nanoparticles for Sensing
The integration of this compound derivatives with nanomaterials has led to the creation of advanced hybrid sensing systems. Gold nanoparticles (AuNPs) are particularly favored due to their unique size-dependent optical properties, high molar extinction coefficients, and ease of surface functionalization. nih.govunilim.fr When functionalized with specific ligands like dipyrromethane derivatives, AuNPs can be transformed into highly selective and sensitive sensing probes. nih.gov
The primary sensing mechanism for these functionalized AuNPs is often based on analyte-induced aggregation or disaggregation of the nanoparticles. nih.govresearchgate.net In a dispersed state, a solution of AuNPs typically appears red. Upon aggregation, the localized surface plasmon resonance (SPR) wavelength shifts, causing a distinct color change to blue or purple. nih.govresearchgate.net this compound derivatives can be attached to the surface of AuNPs, acting as recognition elements. When the target analyte is introduced, it interacts with the dipyrromethane units, which can trigger the aggregation of the nanoparticles and the corresponding colorimetric response. researchgate.net
This strategy combines the selective binding capabilities of the dipyrromethane scaffold with the signal amplification provided by the AuNPs' optical properties. unilim.fr For example, ligands designed to chelate specific metal ions can be tethered to AuNPs. The binding of the metal ion to the dipyrromethane derivative on the nanoparticle surface can alter the surface charge or induce cross-linking between particles, leading to aggregation and a visible color change. researchgate.net This approach has been successfully used for the detection of various analytes, including nerve agent simulants, where charge compensation on the nanoparticle surface triggers aggregation. researchgate.net
The versatility of this system is enhanced by the ability to tune both the nanoparticle core (size and shape) and the organic functionalizing agent (the dipyrromethane derivative), allowing for the optimization of the sensor for a specific target. unilim.frnih.gov This combination of a molecular recognition unit with a nanoscale signal transducer represents a powerful approach in modern sensor development.
Table 2: Principles of AuNP-Based Colorimetric Sensing
| Nanoparticle State | Plasmon Resonance | Solution Color | Trigger |
| Dispersed | Uncoupled SPR | Red nih.gov | - |
| Aggregated | Coupled SPR | Blue/Purple nih.govresearchgate.net | Analyte-induced cross-linking or surface charge change |
Supramolecular Assemblies and Their Complexity
This compound and its oxidized form, dipyrromethene, are fundamental building blocks in the field of supramolecular chemistry. iipseries.orgresearchgate.net Their ability to act as ligands that coordinate with metal ions allows for the construction of large, well-defined, and functional supramolecular architectures. nih.govfrontiersin.org These self-assembled structures are held together by reversible interactions, such as metal-ligand coordination bonds, which allows for the formation of thermodynamically stable products. nih.gov
The complexity and structure of the resulting assemblies are highly dependent on the design of the dipyrromethane-based ligands and the coordinating metal ion. nih.govfrontiersin.org For example, ligands containing two dipyrrin units can form discrete, circular supramolecular macrocycles when complexed with metal(II) ions. nih.gov Researchers have successfully constructed trimeric and tetrameric circular complexes using ligands where two dipyrrin units are linked together. frontiersin.org The rigidity or flexibility of the linker connecting the dipyrrin units plays a crucial role in determining the final structure of the assembly. nih.gov
The process of forming these assemblies is often dynamic, leveraging reversible bonds to correct errors and arrive at the most stable architecture. nih.gov This dynamic nature is a key feature of supramolecular chemistry, enabling the creation of complex yet ordered systems from simpler components. frontiersin.org The resulting supramolecular structures, which can include oligomeric linear complexes and intricate metal-organic frameworks, often exhibit novel functions that are not present in the individual monomeric units. nih.gov
These assemblies are of significant interest because the close proximity and ordered arrangement of the dipyrrin-metal complex units can lead to cooperative functions and enhanced responsiveness to external stimuli. nih.govfrontiersin.org This makes them promising for a wide range of applications, including advanced materials for sensing, catalysis, and energy conversion. nih.gov
Table 3: Factors Influencing Supramolecular Assembly
| Factor | Influence on Complexity and Structure | Example |
| Ligand Design | The number and positioning of dipyrrin units dictate the potential geometry. | Bis-dipyrrin ligands can form circular macrocycles. nih.gov |
| Linker Rigidity | Rigid linkers promote the formation of well-defined oligo- and macrocyclic structures. | Rigidly linked dipyrrins used to form trimeric or tetrameric complexes. frontiersin.org |
| Metal Ion | The coordination geometry and preference of the metal ion directs the final architecture. | Metal(II) ions are often used to form bis(dipyrrinato) complex units. nih.gov |
| Reversible Bonds | Allows for dynamic self-assembly and error correction, leading to thermodynamically stable products. | Metal-ligand coordination is a common reversible interaction used. nih.govfrontiersin.org |
Future Directions and Unexplored Avenues in Di 1h Pyrrol 2 Yl Methane Research
Development of Novel Derivatization Pathways
The functionalization of the di(1H-pyrrol-2-yl)methane scaffold is paramount to tuning its properties for specific applications. Future research is moving beyond simple meso-position substitutions and towards the creation of highly complex and precisely engineered derivatives.
One major avenue of exploration is the synthesis of unsymmetrically substituted dipyrromethanes . These molecules, with different functional groups on each pyrrole (B145914) ring or at various positions, are challenging to synthesize but offer immense potential for creating precisely controlled molecular architectures. Another key area is the introduction of a wider range of functional groups to modulate electronic properties, solubility, and binding capabilities. For instance, the successful synthesis of meso-trifluoromethyldipyrromethanes and derivatives bearing isoxazole (B147169) or pentafluorosulfanyl substituents opens the door to creating dipyrromethanes with unique electronic signatures. mdpi.com
Furthermore, the development of pathways to more elaborate structures is a significant goal. Research into bis-dipyrromethane derivatives, where two dipyrromethane units are linked together, is a stepping stone towards larger, functional polymers and materials. mdpi.com A highly sophisticated example of advanced derivatization is the use of this compound units as stoppers in the synthesis of nih.govrotaxanes. acs.org These mechanically interlocked molecules are precursors to complex [n]catenanes, which are essentially molecular chains, highlighting a future where dipyrromethanes are used to construct intricate molecular machinery. acs.org
Table 1: Emerging Derivatization Strategies for this compound
| Derivatization Strategy | Resulting Structure/Compound Class | Potential Future Applications | Key Findings/References |
|---|---|---|---|
| Complex Functionalization | meso-Perfluoroalkyl Dipyrromethanes | Electron-deficient porphyrins, catalysts | Introduction of highly electronegative groups to tune electronic properties. mdpi.com |
| Dipyrromethanes with Heterocyclic Groups | Novel ligands, functional dyes | Incorporation of units like isoxazole to alter chemical reactivity and photophysics. | |
| Architectural Elaboration | Bis-Dipyrromethanes | Precursors to complex porphyrin arrays, polymers | Linking two dipyrromethane units to build larger molecular frameworks. mdpi.com |
| Interlocked Molecules | Dipyrromethane-stoppered nih.govRotaxanes | Precursors for molecular machines, [n]catenanes | Use as stoppers enables the template-directed synthesis of mechanically interlocked structures. acs.org |
Exploration of Advanced Catalytic Applications
The focus is on designing pincer ligands , where the dipyrromethane backbone is functionalized with additional donor atoms to bind strongly to a metal. These ligands create a well-defined coordination pocket around the metal, influencing its reactivity and selectivity. For example:
PGeP Pincer Ligands : A dipyrromethane-based diphosphane-germylene has been used to create rhodium(I) complexes that are active catalyst precursors for the hydroboration of styrenes. mdpi.comd-nb.info
PNP Pincer Ligands : Rhodium complexes with anionic pyrrole-based PNP-type pincer ligands have proven to be effective catalysts for converting dinitrogen into silylamines under mild conditions. researchgate.net
Dipyrromethene-Diphosphine Ligands : Nickel complexes featuring these ligands, which are oxidized derivatives of dipyrromethanes, catalyze the transfer hydrogenation of various ketones. researchgate.net
A key insight driving future research is the concept of the dipyrromethene (DPM) ligand as a "true spectator ligand". acs.org By modifying the substituents on the DPM scaffold, researchers can create a protective pocket around a metal center (e.g., Zinc), which prevents dimerization and fine-tunes the metal's reactivity for specific transformations, such as the catalytic hydrosilylation of CO₂. acs.org The future lies in the rational design of these ligands to achieve highly selective and efficient catalysts for a wide range of organic transformations.
Investigations into Multifunctional Materials
The ability of this compound to serve as a precursor to larger, conjugated systems makes it a prime candidate for the development of advanced functional materials.
Anion Sensors: The acidic N-H protons within the dipyrromethane structure can act as hydrogen-bond donors, making them excellent receptors for anions. mdpi.com Future work will focus on creating highly selective and sensitive chemosensors by modifying the dipyrromethane scaffold. These sensors could operate through colorimetric or fluorescent changes, allowing for the visual or spectroscopic detection of environmentally or biologically important anions like fluoride (B91410) or hydrogenpyrophosphate. mdpi.comresearchgate.net A dipyrromethane-based receptor has already been designed to act as a dual colorimetric sensor for both fluoride (F⁻) and copper (Cu²⁺) ions. mdpi.com
Optical and Electronic Materials: Dipyrromethanes are foundational to chromophores like BODIPY (boron-dipyrromethene) dyes, which are known for their strong fluorescence. A major unexplored avenue is the design of novel dipyrromethene-based materials for organic photovoltaic (OPV) devices. rsc.org By incorporating these units into small molecules or polymers, researchers aim to develop next-generation materials for solar cells. rsc.org Furthermore, their derivatives can be used to construct supramolecular cage-like architectures and coordination polymers that exhibit unique photofunctions, such as visible light emission when complexed with metals like zinc. nih.gov
Advanced Porous Materials: A significant emerging application is the use of dipyrromethane derivatives to construct metal-organic frameworks (MOFs). For example, porphyrinic zirconium MOFs have been successfully synthesized. rsc.org The future in this area involves using the vast library of possible dipyrromethane derivatives to create a new family of MOFs with tailored pore sizes, chemical environments, and catalytic activities for applications in gas storage, separation, and heterogeneous catalysis.
Table 2: Applications of this compound in Multifunctional Materials
| Material Class | Specific Application | Underlying Principle | Future Outlook |
|---|---|---|---|
| Chemosensors | Anion and Cation Detection | N-H protons act as hydrogen-bond donors; structural changes upon ion binding lead to optical response. mdpi.comresearchgate.net | Development of highly selective sensors for environmental monitoring and medical diagnostics. |
| Organic Electronics | Organic Photovoltaics (OPV) | Precursors to BODIPY and other dyes that absorb light and facilitate charge separation. rsc.org | Design of efficient and stable small-molecule and polymer-based solar cells. |
| Supramolecular Structures | Cages, Helicates, Polymers | Self-assembly of dipyrrin-metal complexes into well-defined architectures. nih.gov | Creation of materials with novel photofunctional, chiroptical, or host-guest properties. |
| Porous Materials | Metal-Organic Frameworks (MOFs) | Use as organic linkers to build porous crystalline frameworks with metal nodes. rsc.org | Synthesis of novel MOFs for targeted gas separation, storage, and catalysis. |
Integration with Emerging Technologies in Chemical Synthesis
Modernizing the synthesis of this compound and its derivatives is crucial for enabling these future applications. The integration of this chemistry with emerging technologies promises to accelerate discovery, improve efficiency, and enhance sustainability.
Process Intensification and Flow Chemistry: The shift from traditional batch reactors to continuous-flow microreactors offers significant advantages in control, safety, and scalability. The synthesis of a nitro-substituted dipyrromethane has been successfully intensified using a packed-bed microreactor, which achieved a high yield (90%) and demonstrated excellent stability for long-term operation. mdpi.comcolab.ws The use of flow chemistry has also been instrumental in the efficient synthesis of complex molecules like a Star of David nih.govcatenane, which relies on dipyrromethane precursors. acs.org This approach will be essential for the large-scale, on-demand production of dipyrromethane-based materials.
Green Chemistry Approaches: There is a strong push towards more environmentally benign synthetic methods. The development of procedures for synthesizing dipyrromethanes in water, using catalysts like hydrochloric acid or boric acid, represents a significant step forward. colab.wsacs.org These methods reduce the reliance on volatile organic solvents, aligning with the principles of green chemistry.
Computational and Data-Driven Chemistry: The synergy between experimental work and computational modeling is set to revolutionize the field.
Mechanism and Property Prediction: Density Functional Theory (DFT) calculations are increasingly used to investigate reaction mechanisms, such as those involving nitrosoalkenes with dipyrromethanes, and to predict the properties of novel actinide complexes with expanded porphyrins derived from these precursors. ucl.ac.ukacs.org
High-Throughput Screening: Computational screening allows for the rapid evaluation of vast numbers of potential structures. This has been applied to porphyrin-like materials (accessible from dipyrromethanes) to identify candidates for selective CO₂ capture. arxiv.orgarxiv.org
Machine Learning: In a significant leap forward, a machine learning model based on a random forest algorithm has been developed to accurately predict the yields of condensation reactions that form dipyrromethanes. researchgate.net A web-based tool was even created from this model, demonstrating a future where AI can guide experimental planning and optimization, saving time and resources. researchgate.net
Q & A
Q. Q1. What are the optimal synthetic routes for di(1H-pyrrol-2-yl)methane, and how can reaction conditions be adjusted to improve yield?
this compound (DPM) is typically synthesized via acid-catalyzed condensation of pyrrole with formaldehyde. A high-yield method involves stirring paraformaldehyde (0.9 g, 29.97 mmol) in pyrrole (110 mL) with InCl₃ (0.3 g) at 70°C under nitrogen for 1 hour. Post-reaction, NaOH is added to neutralize the catalyst, followed by extraction with ethyl acetate and vacuum distillation, yielding ~50% DPM as a dark brown syrup . Alternative catalysts (e.g., BF₃·Et₂O) may reduce side products like tripyrranes but require strict anhydrous conditions.
Q. Q2. How can this compound be stabilized for long-term storage and structural analysis?
DPM is prone to oxidation due to its electron-rich pyrrole rings. Crystallization from pyrrole-rich distillate at low temperatures produces air-stable needle-like crystals suitable for X-ray diffraction. Storage under inert gas (N₂/Ar) at –20°C minimizes degradation. Structural analysis reveals a methane bridge angle (C4–C5–C6) of 115.1°, with perpendicular pyrrole rings reducing steric strain .
Structural and Spectroscopic Characterization
Q. Q3. What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?
- ¹H/¹³C NMR : Key signals include pyrrole ring protons (δ 5.8–6.7 ppm) and methane bridge protons (δ 4.0–4.5 ppm). Substitutions on the pyrrole rings shift these signals predictably .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for DPM at m/z 133.076) and fragmentation patterns .
- X-ray Crystallography : SHELX software is widely used for structure refinement. DPM crystals (space group P2₁/c) reveal intermolecular N–H···π interactions stabilizing the lattice .
Q. Q4. How do computational methods complement experimental data in analyzing this compound’s electronic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals, highlighting electron density localization on pyrrole rings. These models align with experimental redox potentials and guide ligand design for metal coordination .
Advanced Applications in Coordination Chemistry
Q. Q5. How does this compound act as a ligand in transition metal complexes, and what geometric configurations are observed?
DPM derivatives (e.g., bis(5-(pyridin-2-yl)-1H-pyrrol-2-yl)methane, H₂BPM) form dinuclear Fe(II) complexes with cis-divacant octahedral (CDO) geometries. For example, Fe₂(BPM)₂(THF)₂ features two Fe(II) centers coordinated by four pyrrole N atoms and two THF ligands. Reversible THF dissociation yields five-coordinate intermediates, demonstrating dynamic ligand behavior .
Q. Q6. What strategies enhance the stability and catalytic activity of DPM-based metal complexes?
- Ligand Methylation : Introducing methyl groups to pyridine arms (e.g., H₂BPMMe) increases steric bulk, lengthening Fe–Fe distances and stabilizing CDO geometries .
- Redox-Active Design : DPM’s electron-rich nature facilitates electron transfer in Fe-catalyzed reactions, such as C–H activation or small-molecule transformations .
Methodological Challenges and Contradictions
Q. Q7. Why do conflicting reports exist regarding the catalytic efficiency of DPM-derived ligands in metal-mediated reactions?
Variations in ligand denticity (tetradentate vs. bidentate) and solvent effects (e.g., THF vs. MeCN) significantly alter metal coordination. For instance, Fe(PyrPyrr)₂(THF)₂ exhibits reversible ligand dissociation, while Fe(PyrMePyrr)₂ maintains CDO geometry even after solvent removal. These discrepancies highlight the need for standardized reaction conditions .
Q. Q8. How can researchers reconcile low yields in DPM synthesis with the demand for high-purity intermediates?
Optimizing catalyst loading (e.g., 1–5 mol% InCl₃) and reaction time (1–2 hours) minimizes side reactions. Chromatographic purification (silica gel, hexane/EtOAc) or recrystallization improves purity but may reduce yields. Parallel screening of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) offers alternatives for scaling up .
Emerging Research Directions
Q. Q9. What role does this compound play in the design of supramolecular architectures?
DPM derivatives serve as building blocks for porphyrinoid macrocycles. For example, condensation with aldehydes under acidic conditions yields expanded porphyrins with tunable cavity sizes for host-guest chemistry .
Q. Q10. How can DPM-based ligands be tailored for selective binding to lanthanides or actinides?
Introducing electron-withdrawing groups (e.g., –NO₂, –CF₃) to the pyrrole rings enhances metal-ligand charge transfer. Such modifications improve selectivity for Eu(III) or U(VI) in solvent extraction systems, relevant to nuclear waste remediation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
